1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one
CAS No.:
Cat. No.: VC16712818
Molecular Formula: C18H34N2O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34N2O2 |
|---|---|
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | 1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one |
| Standard InChI | InChI=1S/C18H34N2O2/c1-16(2,3)19-11-8-18(22,9-12-19)14-13-20(17(4,5)6)10-7-15(14)21/h14,22H,7-13H2,1-6H3 |
| Standard InChI Key | XKHYOVKOKYSUJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound comprises two fused piperidine rings connected at the 3- and 4'-positions. Key structural features include:
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tert-Butyl groups: Positioned on the nitrogen atoms of both piperidine rings, these bulky substituents enhance steric hindrance and influence solubility .
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Hydroxyl group: Located at the 4'-position of the second piperidine ring, enabling hydrogen bonding and derivatization potential .
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Ketone group: Situated at the 4-position of the first piperidine ring, introducing electrophilic reactivity .
The IUPAC name, 1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one, reflects this connectivity . The SMILES string CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O further clarifies the stereochemistry .
Stereochemical Considerations
The bipiperidinone core adopts a chair conformation for each ring, minimizing steric strain. Computational models suggest that the tert-butyl groups occupy equatorial positions, while the hydroxyl and ketone groups stabilize the structure through intramolecular hydrogen bonding .
Physicochemical Properties
Key Metrics
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its hydrophobic tert-butyl groups . Stability studies indicate susceptibility to oxidation at the ketone moiety under acidic conditions, necessitating inert storage environments .
Synthesis and Manufacturing Considerations
Synthetic Routes
While no direct synthesis protocols for 1,1'-di-tert-butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one are publicly documented, analogous bipiperidine derivatives are synthesized via:
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Cyclization Reactions: Piperidine precursors undergo ring-closing alkylation or condensation .
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tert-Butyl Introduction: Alkylation of amines with tert-butyl halides in the presence of bases like potassium carbonate .
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Hydroxylation/Ketone Formation: Oxidative steps using agents like hydrogen peroxide or chromium-based oxidizers .
Industrial Scalability
Challenges in large-scale production include:
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Purification: The compound’s high hydrophobicity complicates chromatographic separation .
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Steric Effects: Bulky tert-butyl groups may slow reaction kinetics, requiring elevated temperatures .
Comparison with Structural Analogues
The dual tert-butyl substitution in 1,1'-di-tert-butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one uniquely balances lipophilicity and steric protection, making it distinct from analogues .
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